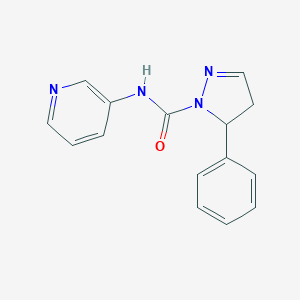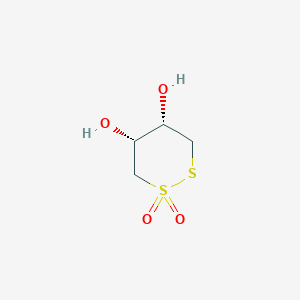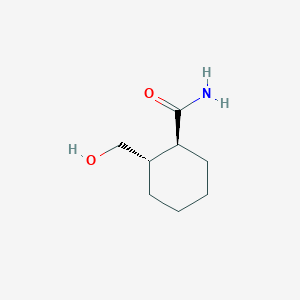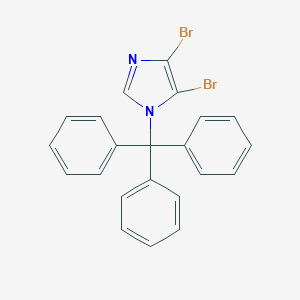![molecular formula C9H7NO3S B058568 2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate CAS No. 115045-84-6](/img/structure/B58568.png)
2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is a chemical compound belonging to the benzothiazolone family. Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) typically involves the acetylation of 2(3H)-Benzothiazolone. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, such as sodium hydroxide or sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2(3H)-Benzothiazolone: The parent compound without the acetoxy group.
5-Hydroxy-2(3H)-Benzothiazolone: A hydroxylated derivative.
5-Methyl-2(3H)-Benzothiazolone: A methylated derivative.
Comparison: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. Compared to its parent compound, the acetoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The presence of the acetoxy group can also make it a useful intermediate for further chemical modifications.
Propriétés
Numéro CAS |
115045-84-6 |
|---|---|
Formule moléculaire |
C9H7NO3S |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
(2-oxo-3H-1,3-benzothiazol-5-yl) acetate |
InChI |
InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-8-7(4-6)10-9(12)14-8/h2-4H,1H3,(H,10,12) |
Clé InChI |
SDSVKIDNMGLFSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Synonymes |
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)




![[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)


